1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
Description
1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound featuring a piperidine core substituted with a 2,4-dichloro-5-methylphenylsulfonyl group and a pyrrolidin-3-ol moiety. This structure combines a halogenated aromatic sulfonyl group with heterocyclic amines, a design common in pharmaceuticals targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
1-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3S/c1-11-8-16(15(18)9-14(11)17)24(22,23)20-6-2-12(3-7-20)19-5-4-13(21)10-19/h8-9,12-13,21H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSRKPZYXMXSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the dichloromethylphenyl sulfonyl chloride. This intermediate is then reacted with piperidine under controlled conditions to form the sulfonyl piperidine derivative. The final step involves the introduction of the pyrrolidin-3-ol moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine and pyrrolidine rings may facilitate binding to receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its sulfonylpiperidine-pyrrolidin-3-ol scaffold. Below is a detailed comparison with key analogs:
Structural Analogues with Piperidine/Pyrrolidine Cores
Compound (R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol ()
- Structure : Replaces the sulfonylpiperidine group with a 2,4-dichlorobenzyl-pyrrolidin-3-ol.
- Key Differences :
- Linker : Benzyl vs. sulfonyl group.
- Substituents : Lacks the 5-methyl and piperidine ring in the sulfonyl attachment.
- Significance : Highlights the role of sulfonyl vs. benzyl linkers in pharmacokinetics; sulfonyl groups often enhance solubility and binding affinity .
1-(2-Chloro-5-fluorophenyl)sulfonyl-4-(1H-pyrrol-1-yl)piperidine ()
- Structure : Features a 2-chloro-5-fluorophenylsulfonyl group and pyrrol-1-yl piperidine.
- Key Differences :
- Aromatic Substituents : Fluorine at position 5 vs. methyl in the target compound.
- Heterocycle : Pyrrol-1-yl vs. pyrrolidin-3-ol.
- Impact : Fluorine’s electronegativity may alter electronic properties, while the hydroxyl group in the target compound could improve hydrogen bonding .
(S)-1-(4-(Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)pyrrolidin-3-ol ()
- Structure : Contains a phenethyl-pyrrolidin-3-ol core with bis-sulfonylmethylbenzyl groups.
- Key Differences: Complexity: Additional phenethyl and benzyl groups increase molecular weight (~700 g/mol vs. ~450 g/mol estimated for the target).
Biological Activity
The compound 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring connected to a piperidine moiety via a sulfonyl group, with a dichloromethylphenyl substituent that significantly influences its biological activity. The molecular formula is and it has a molecular weight of 434.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H21Cl2N3O2S |
| Molecular Weight | 434.4 g/mol |
| CAS Number | 1428371-65-6 |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity . In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, which are commonly used to study inflammation. This inhibition suggests that the compound could be effective in treating various inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Proinflammatory Cytokines : The compound has been shown to reduce the secretion of proinflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Modulation of NF-kB Pathway : It appears to inhibit the activation of the nuclear factor-kappa B (NF-kB) signaling pathway, which plays a crucial role in the inflammatory response .
- Impact on iNOS and COX-2 Expression : The compound also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further contributing to its anti-inflammatory effects .
Study 1: In Vitro Analysis
In a controlled laboratory setting, RAW264.7 macrophages were treated with varying concentrations of the compound following LPS stimulation. The results indicated a dose-dependent decrease in NO production, with significant reductions observed at concentrations above 10 µM.
Study 2: In Vivo Evaluation
Animal models subjected to inflammatory stimuli demonstrated reduced clinical signs of inflammation when administered the compound. Behavioral assessments indicated improvements in motor function and reduced pain sensitivity, suggesting potential applications in treating conditions like arthritis.
Potential Therapeutic Applications
Given its biological activity, This compound shows promise for use in:
- Arthritis Management : Its anti-inflammatory properties could be beneficial in managing rheumatoid arthritis and osteoarthritis.
- Neuroinflammatory Conditions : The compound's ability to modulate microglial activation suggests potential applications in neurodegenerative diseases characterized by chronic inflammation, such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol?
- Methodology :
- Step 1 : Sulfonylation of piperidine derivatives using 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions (e.g., KOH or triethylamine) in aprotic solvents like DMF or acetonitrile .
- Step 2 : Coupling the sulfonylated piperidine with pyrrolidin-3-ol via nucleophilic substitution or reductive amination. For stereochemical control, (S)-(-)-3-hydroxypyrrolidine may be used to retain chirality .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol or ethanol) are standard .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Detect sulfonyl group () resonance at δ ~3.2–3.5 ppm in NMR and δ ~110–115 ppm in NMR .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass error .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm) and hydroxyl O-H stretches (~3200–3500 cm) .
Q. What preliminary biological assays are recommended for this compound?
- Antimicrobial Testing : Follow protocols from analogous sulfonamide-piperidine derivatives, such as broth microdilution assays against Staphylococcus aureus and Candida albicans .
- Cytotoxicity Screening : Use MTT assays on non-small cell lung cancer (NSCLC) cell lines (e.g., A549) at concentrations of 1–100 μM, referencing antitumor piperidine derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonylation step?
- Variables to Test :
- Solvent Effects : Compare DMF (high polarity) vs. acetonitrile (moderate polarity) to balance reactivity and side reactions .
- Catalysts : Evaluate LiH or DBU for enhanced nucleophilicity of the piperidine nitrogen .
- Temperature : Reflux (~80°C) vs. room temperature; higher heat may accelerate sulfonylation but risk decomposition .
- Troubleshooting : Monitor reaction progress via TLC (R ~0.4 in ethyl acetate/hexane 1:1). Low yield? Consider excess sulfonyl chloride (1.2–1.5 eq.) .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Case Study : Anti-inflammatory activity in chlorophenyl-sulfonyl derivatives vs. methoxy-substituted analogs may vary due to electronic effects.
- Method : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities to COX-2 or NF-κB targets. Validate with SPR or ITC assays .
- Data Interpretation : Chlorine’s electron-withdrawing effect may enhance target interaction, while methoxy groups reduce solubility .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Key Modifications :
- Pyrrolidine Ring : Replace 3-OH with methoxy or amino groups to assess hydrogen-bonding contributions .
- Sulfonyl Substituents : Compare 2,4-dichloro-5-methylphenyl vs. 4-fluorophenyl for steric/electronic effects on potency .
Q. What mechanistic studies are warranted to explain its potential antitumor effects?
- Hypothesis Testing :
- Apoptosis Pathways : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in treated cancer cells .
- Target Identification : Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding proteins .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in synthetic yields reported for similar sulfonamide-piperidine compounds?
- Root Causes :
- Impurity Profiles : Use HPLC-MS to detect byproducts (e.g., over-sulfonylated species) .
- Reagent Quality : Ensure anhydrous conditions and fresh sulfonyl chloride to avoid hydrolysis .
- Statistical Approach : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent, equivalents) affecting yield .
Q. Why do some analogs show conflicting cytotoxicity data across studies?
- Possible Explanations :
- Cell Line Variability : Test across multiple cell lines (e.g., H460 vs. H1299 for NSCLC) .
- Assay Conditions : Standardize incubation time (48–72 hr) and serum content (e.g., 10% FBS) to reduce variability .
Tables for Key Comparisons
| Synthetic Challenge | Optimization Strategy |
|---|---|
| Low sulfonylation yield | Use LiH catalyst in DMF at 80°C |
| Chirality loss in pyrrolidine | Employ chiral auxiliaries or enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
